molecular formula C4H7ClO B1613429 2-(Chloromethyl)oxetane CAS No. 45377-87-5

2-(Chloromethyl)oxetane

Cat. No.: B1613429
CAS No.: 45377-87-5
M. Wt: 106.55 g/mol
InChI Key: MTJUELTVQKBEPR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)oxetane is an organic compound featuring a four-membered oxetane ring with a chloromethyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)oxetane can be synthesized through several methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, typically around 150°C . This reaction yields this compound along with by-products such as water, potassium chloride, and potassium acetate.

Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition of an alkene with a carbonyl compound under ultraviolet light . Additionally, diol cyclization and decarboxylation of six-membered cyclic carbonates are also viable methods for synthesizing oxetane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under mild conditions.

    Ring-Opening Reactions: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often used to facilitate ring-opening.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed for these transformations.

Major Products Formed

    Substitution Reactions: Products include azidomethyl or thiomethyl oxetanes.

    Ring-Opening Reactions: Products vary depending on the nucleophile used, resulting in linear or branched compounds.

    Oxidation and Reduction: Products include oxidized oxetane derivatives or reduced forms with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(chloromethyl)oxetane
  • 3,3-Bis(azidomethyl)oxetane
  • 2-Methyloxetane
  • 3-Methyloxetane
  • 3-Azidooxetane
  • 3-Nitrooxetane
  • 3,3-Dimethyloxetane
  • 3,3-Dinitrooxetane

Uniqueness

2-(Chloromethyl)oxetane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxetane derivatives. Its chloromethyl group provides a versatile site for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(chloromethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-3-4-1-2-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJUELTVQKBEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621919
Record name 2-(Chloromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45377-87-5
Record name 2-(Chloromethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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